

An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **N-cyclopentyl-1H-pyrazol-4-amine**, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide details the chemical structure, physicochemical properties, a representative synthesis protocol, and the broader biological context of this compound class, serving as a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

N-cyclopentyl-1H-pyrazol-4-amine is a small molecule characterized by a cyclopentyl group attached to the amine on a pyrazole ring. Its fundamental properties, derived from computational models, are summarized below.

Table 1: Chemical Identifiers and Computed Properties



Identifier/Property	Value	Source
Molecular Formula	C8H13N3	PubChemLite[6]
Molecular Weight	151.21 g/mol	
Monoisotopic Mass	151.11095 Da	PubChemLite[6]
IUPAC Name	N-cyclopentyl-1H-pyrazol-4- amine	
Canonical SMILES	C1CCC(C1)NC2=CNN=C2	PubChemLite[6]
InChI	InChI=1S/C8H13N3/c1-2-4- 7(3-1)11-8-5-9-10-6-8/h5- 7,11H,1-4H2,(H,9,10)	PubChemLite[6]
InChIKey	POUUKMBAVCQZGG- UHFFFAOYSA-N	PubChemLite[6]

| Predicted XlogP | 1.5 | PubChemLite[6] |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Ų)
[M+H]+	152.11823	131.5
[M+Na]+	174.10017	137.0
[M-H]-	150.10367	133.8
[M+NH4]+	169.14477	151.9
[M+K]+	190.07411	134.8

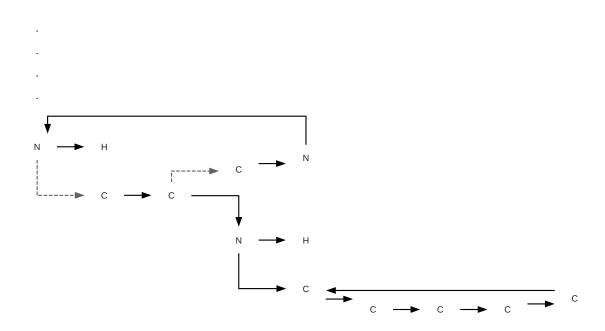
Data sourced from PubChemLite, calculated using CCSbase.[6]

Chemical Structure Visualization

The two-dimensional structure of **N-cyclopentyl-1H-pyrazol-4-amine** highlights the fusion of the five-membered cyclopentyl ring with the five-membered aromatic pyrazole ring via an



amine bridge.



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2D structure of N-cyclopentyl-1H-pyrazol-4-amine.

Experimental Protocols: Representative Synthesis

While a specific protocol for **N-cyclopentyl-1H-pyrazol-4-amine** is not readily available in public literature, a general and robust method for synthesizing N-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4] A plausible route for a related compound, N-alkyl pyrazoles, starts from primary amines.[7]



Principle: The synthesis of the pyrazole core is often achieved by reacting a hydrazine derivative with a β -diketone or a compound with similar reactivity.[4] To achieve the desired N-cyclopentyl-4-amino substitution pattern, a multi-step synthesis would likely be required, potentially involving a protected 4-aminopyrazole intermediate followed by alkylation with a cyclopentyl halide or reductive amination with cyclopentanone.

A General Protocol for N-Alkylation of Pyrazoles:

- Starting Materials: 4-Amino-1H-pyrazole (or a protected version), cyclopentyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, Acetonitrile).
- Reaction Setup: To a solution of the 4-aminopyrazole in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Addition of Alkylating Agent: Cyclopentyl bromide is added dropwise to the stirring suspension.
- Reaction Conditions: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours (typically 4-24 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up: The reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the N-cyclopentyl-1H-pyrazol-4-amine.



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General workflow for the synthesis of N-substituted pyrazoles.



Biological Activity and Therapeutic Potential

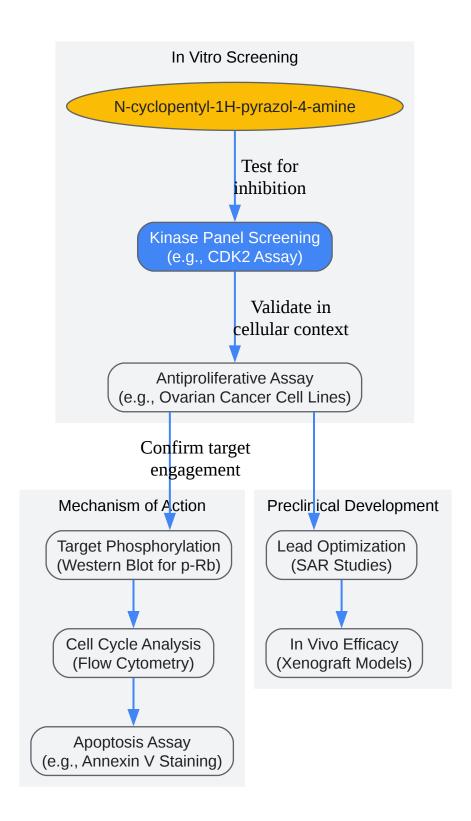
The pyrazole nucleus is a prominent scaffold in many pharmacologically active compounds.[4] Derivatives have demonstrated a wide spectrum of biological activities.

Known Activities of Pyrazole-Containing Compounds:

- Anti-inflammatory: Celecoxib, a well-known NSAID, features a pyrazole ring and functions as a selective COX-2 inhibitor.[4]
- Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial and Antifungal: Numerous studies have reported the efficacy of pyrazole derivatives against various bacterial and fungal strains.[2][3]

Given the established role of pyrazole scaffolds as kinase inhibitors, **N-cyclopentyl-1H-pyrazol-4-amine** could be a candidate for screening in anticancer drug discovery programs. A logical workflow for such an investigation is outlined below.





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Logical workflow for evaluating pyrazole derivatives as kinase inhibitors.



This workflow illustrates the progression from initial in vitro screening of the compound against a panel of kinases to mechanistic studies in cancer cell lines and eventual preclinical development.[8] Such a process is fundamental in identifying and validating novel therapeutic candidates.

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